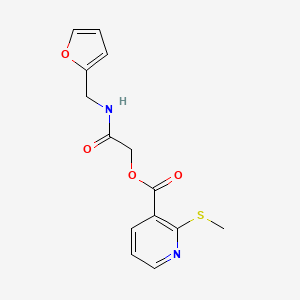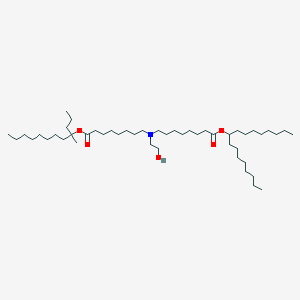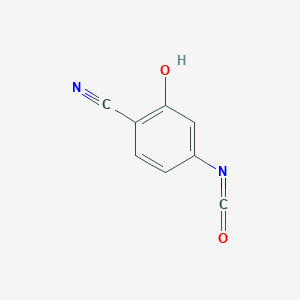
4-Cyano-3-hydroxyphenylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-hydroxyphenylisocyanate: is an organic compound characterized by the presence of a cyano group (-CN), a hydroxy group (-OH), and an isocyanate group (-NCO) attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-hydroxyphenylisocyanate typically involves the reaction of 4-cyano-3-hydroxyaniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Cyano-3-hydroxyaniline+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyano-3-hydroxyphenylisocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-cyano-3-hydroxyaniline and carbon dioxide.
Oxidation and Reduction: The cyano and hydroxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products:
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
4-Cyano-3-hydroxyaniline: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: 4-Cyano-3-hydroxyphenylisocyanate is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and polymers.
Biology and Medicine:
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyano-3-hydroxyphenylisocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly modify active site residues, leading to enzyme inactivation.
Comparación Con Compuestos Similares
4-Cyano-3-hydroxyaniline: Shares the cyano and hydroxy groups but lacks the isocyanate group.
Phenylisocyanate: Contains the isocyanate group but lacks the cyano and hydroxy groups.
Uniqueness: 4-Cyano-3-hydroxyphenylisocyanate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
Propiedades
Fórmula molecular |
C8H4N2O2 |
|---|---|
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
2-hydroxy-4-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-4-6-1-2-7(10-5-11)3-8(6)12/h1-3,12H |
Clave InChI |
QTZQMPJBSZWDPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354340.png)
![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
![6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354353.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
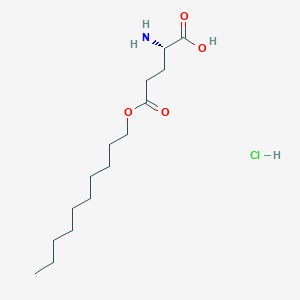
![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
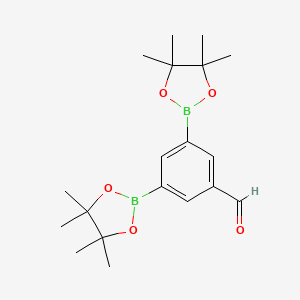

![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)
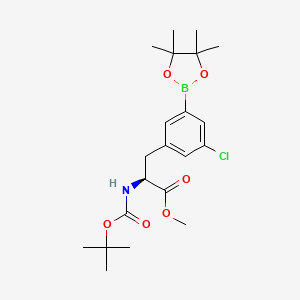
![(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 6-methoxy-1H-benzo[d]imidazole-2-sulfinate](/img/structure/B13354414.png)
